tert-Butyl(4-pyridinylmethyl)amine hydrochloride
Overview
Description
tert-Butyl(4-pyridinylmethyl)amine hydrochloride: is a chemical compound with the molecular formula C10H17ClN2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of tert-butylamine with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl(4-pyridinylmethyl)amine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of tert-Butyl(4-pyridinylmethyl)amine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl(4-pyridinylmethyl)amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: In biological research, the compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl(4-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pyridinyl group plays a crucial role in binding to the active site of the target molecule, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
tert-Butylamine: A simpler amine with similar reactivity but lacking the pyridinyl group.
4-Pyridinylmethylamine: Contains the pyridinyl group but lacks the tert-butyl group.
N,N-Dimethyl-4-pyridinylmethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness: tert-Butyl(4-pyridinylmethyl)amine hydrochloride is unique due to the combination of the tert-butyl and pyridinyl groups, which confer distinct steric and electronic characteristics. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h4-7,12H,8H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFAVNXICQTFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=NC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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